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Orthoperiodate(2-)

Cat. No.: B1234791
M. Wt: 225.92 g/mol
InChI Key: TWLXDPFBEPBAQB-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Orthoperiodate(2-) refers to the H 3 IO 6 2- ion, a key dianionic species in the aqueous chemistry of periodic acid. It is one of the forms of the periodate oxyanion, which features iodine in its highest oxidation state of +7 . Orthoperiodate is derived from orthoperiodic acid (H 5 IO 6 ) and exists in equilibrium with other periodate species, such as metaperiodate (IO 4 - ), in solution, with the distribution being highly dependent on pH . Its conjugate acid, orthoperiodic acid, forms monoclinic crystals consisting of a slightly deformed IO 6 octahedron . This compound is primarily valued in research for its role as a strong yet selective oxidizing agent. Its most significant application is in the oxidative cleavage of carbon-carbon bonds in vicinal difunctional compounds . This includes the cleavage of vicinal diols (the Malaprade reaction) to generate carbonyl compounds (aldehydes or ketones) , as well as the cleavage of 1,2-diketones, α-keto acids, and 1,2-amino alcohols . This reactivity is harnessed in biochemical research to selectively label RNA at its 3'-termini, as the ribose ring possesses the necessary vicinal diols, unlike deoxyribose in DNA . It is also used to modify carbohydrates and glycoproteins, creating reactive aldehyde groups for conjugation with amines or hydrazides in procedures such as the periodic acid-Schiff (PAS) stain . Furthermore, orthoperiodate has been demonstrated as an effective electron acceptor in cutting-edge research, such as in the development of inherently stable, visible-light-driven water-oxidation catalysts . The mechanism of action for diol cleavage involves the formation of a cyclic periodate ester intermediate. This intermediate subsequently undergoes a concerted decomposition, breaking the carbon-carbon bond and yielding the carbonyl products . The reaction is notably faster with cis-diols compared to trans-diols and is typically performed in aqueous solution at low temperatures . As a strong oxidizing agent, orthoperiodate requires careful handling. It is classified as an oxidizer and can pose hazards such as causing skin corrosion and serious eye damage . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use. It must not be used for personal, cosmetic, or household purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula H3IO6-2 B1234791 Orthoperiodate(2-)

Properties

Molecular Formula

H3IO6-2

Molecular Weight

225.92 g/mol

IUPAC Name

trihydroxy-dioxido-oxo-λ7-iodane

InChI

InChI=1S/H5IO6/c2-1(3,4,5,6)7/h(H5,2,3,4,5,6,7)/p-2

InChI Key

TWLXDPFBEPBAQB-UHFFFAOYSA-L

SMILES

OI(=O)(O)(O)([O-])[O-]

Canonical SMILES

OI(=O)(O)(O)([O-])[O-]

Origin of Product

United States

Advanced Synthetic Methodologies and Preparative Techniques for Orthoperiodate 2 Compounds

Solution-Phase Synthesis and Purity Control for Orthoperiodate(2-) Salts

Solution-phase synthesis remains a cornerstone for the preparation of simple orthoperiodate(2-) salts. These methods typically involve the oxidation of an iodine source in a highly alkaline aqueous medium, followed by precipitation of the sparingly soluble salt.

A well-documented method involves the synthesis of disodium (B8443419) trihydrogen orthoperiodate (Na₂H₃IO₆). homescience.net This process utilizes the oxidation of sodium iodide by bubbling chlorine gas through a concentrated sodium hydroxide (B78521) solution. The net reaction proceeds as follows:

NaI + 4Cl₂ + 9NaOH → Na₂H₃IO₆ + 8NaCl + 3H₂O homescience.net

Initially, a yellow-green intermediate forms, which is subsequently converted to the orthoperiodate. homescience.net The desired product, Na₂H₃IO₆, precipitates from the hot solution as a fine white solid due to its very low solubility. homescience.net Purity control is achieved through careful washing of the precipitate with cold water to remove soluble byproducts like sodium chloride. homescience.net

Similarly, dipotassium (B57713) trihydrogen orthoperiodate (K₂H₃IO₆) can be prepared. One route involves the slow hydrolysis of a binuclear orthoperiodate, such as K₄H₂I₂O₁₀·8H₂O, in an aqueous solution. researchgate.net The hydrolysis of the dimeric anion yields two mononuclear orthoperiodate(2-) anions:

H₂I₂O₁₀⁴⁻ + 2H₂O → 2H₃IO₆²⁻ researchgate.netresearchgate.net

The synthesis of rubidium salts, such as Rb₂H₃IO₆, has also been achieved by the evaporation of aqueous solutions containing rubidium metaperiodate (RbIO₄) and rubidium hydroxide (RbOH). researchgate.net In all solution-phase syntheses, purity is critically dependent on controlling the stoichiometry of reactants, maintaining a sufficiently high pH to favor the orthoperiodate form over other periodate (B1199274) species, and managing temperature to minimize side reactions. homescience.net

Table 1: Solution-Phase Synthesis of Orthoperiodate(2-) Salts

Compound Starting Materials Reagents Key Process Ref.
Na₂H₃IO₆ Sodium Iodide (NaI) Chlorine (Cl₂), Sodium Hydroxide (NaOH) Oxidation in alkaline solution, precipitation homescience.net
K₂H₃IO₆ Dipotassium dimesoperiodate (K₄H₂I₂O₁₀·8H₂O) Water (H₂O) Slow hydrolysis of binuclear anion researchgate.netresearchgate.net
Rb₂H₃IO₆ Rubidium metaperiodate (RbIO₄) Rubidium Hydroxide (RbOH) Evaporation of aqueous solution researchgate.net

Solid-State Reaction Pathways for Orthoperiodate(2-) Formation

Solid-state reactions provide a solvent-free route to orthoperiodate compounds, often yielding highly crystalline, anhydrous products. These methods typically involve heating precursor materials to high temperatures in the presence of an oxidant, usually atmospheric oxygen.

The synthesis of alkaline earth orthoperiodates of the formula M₅(IO₆)₂ (where M = Ca, Sr, Ba) exemplifies this approach. researchgate.net These compounds are prepared by heating the corresponding metal iodates (for calcium) or metal iodides (for strontium and barium) in an open corundum crucible. researchgate.net The high temperatures facilitate the reaction with atmospheric oxygen to form the orthoperiodate product. researchgate.net The progress of these reactions can be monitored using thermal analysis techniques such as differential thermal analysis (DTA) and thermogravimetric analysis (TGA). researchgate.net

Solid-state methods have also been developed for alkali metal orthoperiodates. For instance, Rb₂H₃IO₆ can be synthesized via a solid-state pathway in addition to its solution-based preparation. researchgate.net

Table 2: Solid-State Synthesis of Orthoperiodate Compounds

Product Precursors Conditions Ref.
Ca₅(IO₆)₂ Calcium Iodate (B108269) (Ca(IO₃)₂) Heating in air researchgate.net
Sr₅(IO₆)₂ Strontium Iodide (SrI₂) Heating in air researchgate.net
Ba₅(IO₆)₂ Barium Iodide (BaI₂) Heating in air researchgate.net
Rb₂H₃IO₆ Not specified Solid-state reaction researchgate.net

Hydrothermal Synthesis Techniques for Orthoperiodate(2-) Derivatives

Hydrothermal synthesis, which employs water as a solvent at elevated temperatures and pressures, is a powerful technique for growing crystalline materials. However, its application to periodates is challenging because the strong oxidizing periodate anion is often reduced to iodate (IO₃⁻) or iodine under typical hydrothermal conditions. researchgate.netsoton.ac.ukacs.org

Despite this difficulty, some successes have been reported. A rare example is the hydrothermal synthesis of a mixed-valent iodate(V)/periodate(VII) compound, Th(H₂O)(IVO₃)₂[IVII₀.₆V₁.₇₆O₇(OH)], using periodic acid as a starting material. researchgate.net The stabilization of the heptavalent iodine in the crystal lattice was achieved through an aliovalent substitutional disorder mechanism. researchgate.net To counteract the thermal reduction of periodate, researchers have explored the use of a sacrificial oxidant, such as sodium bismuthate (NaBiO₃), during the reaction. researchgate.netresearchgate.net The decomposition of periodates to form iodates under hydrothermal conditions appears to be a general pathway, making the isolation of pure orthoperiodate derivatives a significant synthetic challenge that requires careful tuning of reaction parameters. soton.ac.uk

Electrochemical Synthesis Routes for Periodate Species

Electrochemical methods offer a "green" and highly controllable alternative for producing periodates, avoiding the use of chemical oxidants. acs.org The fundamental process involves the anodic oxidation of either iodide or iodate to periodate. acs.orgnih.gov Historically, lead dioxide (PbO₂) anodes were preferred due to their high oxygen evolution overpotential and catalytic effects. acs.orgd-nb.info However, the toxicity of lead and the slow disintegration of the anode, which contaminates the product, are significant drawbacks. acs.orgadvanceseng.com

NaI + 2NaOH + 2H₂O → NaH₄IO₆ + 2Na⁺ + H₂ (simplified representation)

In alkaline solution, the initially formed metaperiodate (IO₄⁻) equilibrates to form various orthoperiodate species, including H₃IO₆²⁻ and the para-periodate anion H₂IO₆³⁻, which can be isolated as a double salt. nih.govresearchgate.net The process can be scaled up using electrolysis flow cells, enhancing the space-time yields. nih.govnih.gov

Table 3: Comparison of Anode Materials for Electrochemical Periodate Synthesis

Anode Material Advantages Disadvantages Ref.
Lead Dioxide (PbO₂) High oxygen overpotential, catalytic effect Toxic, electrode disintegration leads to product contamination acs.orgd-nb.info
Boron-Doped Diamond (BDD) Durable, nontoxic, metal-free, high efficiency Higher initial cost nih.govadvanceseng.comnih.gov
RuOₓ/Ti Good electrocatalytic performance Potential for corrosion, crystal deposition can increase energy consumption electrochemsci.org

Single Crystal Growth Techniques for Orthoperiodate(2-) and its Derivatives

The growth of high-quality single crystals is essential for definitive structural characterization via X-ray diffraction. For orthoperiodate(2-) and its derivatives, single crystals are typically grown from aqueous solutions by slow evaporation or controlled cooling.

A notable example is the synthesis and crystallization of a stable tribasic silver(III) bisperiodate complex, K₃Ag(H₄(IO₆)₂)·4H₂O. acs.org This compound was prepared by the chemical oxidation of a silver nitrate (B79036) solution with potassium persulfate, followed by the addition of a basic solution of potassium periodate. acs.org The resulting solution was heated, and upon slow cooling and pH adjustment, red-brown single crystals suitable for X-ray diffraction were obtained. acs.org The analysis confirmed an octahedral coordination of two H₄IO₆²⁻ ligands around the central Ag(III) ion. acs.org

Flux growth has also been shown to incidentally produce orthoperiodate crystals. During experiments aimed at synthesizing sodium oxyiodide, single crystals of sodium orthoperiodate formed, allowing for their structural determination by X-ray diffraction. rug.nl General techniques such as gel growth methods, which suppress rapid nucleation and movement, can also be applied to grow high-quality single crystals of water-soluble salts. sapub.org

Table 4: Crystallographic Data for a Single Crystal of an Orthoperiodate Derivative

Compound Formula Crystal System Space Group Cell Constants Ref.

| Tripotassium silver bisperiodate tetrahydrate | AgH₄(IO₆)₂K₃(H₂O)₄ | Monoclinic | C2/c | a = 20.3394(9) Å b = 7.8242(3) Å c = 9.5561(4) Å β = 100.644(2)° | acs.org |

Elucidation of Reaction Mechanisms and Kinetic Studies Involving Orthoperiodate 2

Oxidative Reactivity Mechanisms of Orthoperiodate(2-) Anion

The orthoperiodate(2-) anion is a potent oxidizing agent, capable of oxidizing a wide array of organic and inorganic compounds. Its oxidative power is central to several named reactions in organic chemistry, most notably the Malaprade reaction, which involves the cleavage of vicinal diols. masterorganicchemistry.com

The general mechanism for the oxidation of vicinal diols by periodate (B1199274) involves the formation of a cyclic periodate ester intermediate. This process begins with the nucleophilic attack of the hydroxyl groups of the diol on the iodine atom of the periodate. masterorganicchemistry.comchemistrysteps.com This is followed by proton transfer steps, leading to the formation of a five-membered cyclic ester. The subsequent cleavage of the carbon-carbon bond within this cyclic intermediate results in the formation of two carbonyl compounds, which can be aldehydes or ketones depending on the structure of the original diol. chemistrysteps.com

The stereochemistry of the diol plays a crucial role in this reaction. For instance, cis-diols react more readily than trans-diols because the cis-configuration allows for the facile formation of the cyclic intermediate. chemistrysteps.com

Beyond vicinal diols, periodates can also oxidize a variety of other functional groups, including 1,2-hydroxy ketones, 1,2-diketones, α-keto acids, α-hydroxy acids, amino acids, 1,2-amino alcohols, and 1,2-diamines. wikipedia.org The products of these oxidations are typically aldehydes, ketones, and carboxylic acids. wikipedia.org In some cases, an inner-sphere mechanism has been proposed for the oxidation of metal complexes, where the periodate ion coordinates to the metal center before the intramolecular electron transfer occurs. scirp.org

Kinetic Rate Law Derivations for Orthoperiodate(2-) Mediated Reactions

The kinetics of periodate-mediated oxidations are often complex and can be influenced by several factors, including the concentrations of the reactants, pH, and temperature. researchgate.net In many cases, the reactions exhibit pseudo-first-order kinetics with respect to the periodate concentration when the substrate is in excess. researchgate.netcdnsciencepub.com

A general rate law for periodate-mediated oxidations can often be expressed as:

Rate = k[Substrate][Periodate]

Where 'k' is the second-order rate constant. However, more complex rate laws are often necessary to account for the influence of pH and the involvement of different periodate species in the reaction. For instance, in the oxidation of proline, the rate law was derived considering the reaction of the periodate monoanion with both the protonated and dipolar forms of the amino acid. cdnsciencepub.comcdnsciencepub.com

In the oxidation of certain aromatic amines, the rate law was found to be more complex, with the dependence on hydrogen ion concentration suggesting the involvement of different protonated and deprotonated forms of both the amine and the periodate. researchgate.net Similarly, in the oxidation of L-arginine in an alkaline medium, the rate was found to be first order with respect to the substrate, periodate, and hydroxide (B78521) ion concentration. rjpbcs.com

The following table provides examples of experimentally determined rate laws for different reactions involving periodate:

SubstrateRate LawReference
Cellulose (B213188)Pseudo-first-order researchgate.netmdpi.com
ProlineSecond-order overall (first-order in periodate and proline) cdnsciencepub.comcdnsciencepub.com
2-amino-m-xylene (Mn(II) catalyzed)d[C]/dt = kK₃K₄Kₙ[Mn(II)][S]₀[IO₄⁻][H⁺]/(K₂Kₙ + (Kₙ + KₐK₂)[H⁺] + Kₐ[H⁺]²) researchgate.net
L-Arginine (alkaline)Rate = kK[Arginine][Periodate][OH⁻] rjpbcs.com

Spectroscopic Identification and Characterization of Transient Intermediates in Orthoperiodate(2-) Reactions

The identification and characterization of transient intermediates are crucial for understanding the detailed mechanisms of orthoperiodate(2-) reactions. Spectroscopic techniques, particularly UV-Vis spectroscopy, have been instrumental in this regard.

In the oxidation of vicinal diols, the formation of a cyclic periodate ester intermediate is a key step. chemistrysteps.com While often short-lived, its existence is supported by kinetic data and stereochemical studies. chemistrysteps.com

In some reactions, more stable intermediates have been observed and characterized. For example, in the oxidation of certain organic contaminants catalyzed by iridium complexes, a transient species with an absorption maximum at 590 nm was identified as the active catalyst. rsc.org Another species absorbing at 600 nm was also observed, which was found to be a less active catalyst and was identified as nanoparticles. rsc.org

In the oxidation of L-arginine by diperiodatocuprate(III) in an alkaline medium, the formation of a transient adduct between the periodate and the substrate has been proposed. rjpbcs.com Similarly, in the Ru(III)-catalyzed oxidation of thiocyanate (B1210189) by periodate, an adduct between cyanate (B1221674) and periodate is thought to be responsible for the observed autocatalysis. researchgate.net

The use of techniques like temperature-jump spectrophotometry has allowed for the study of very fast equilibria, such as the dimerization of orthoperiodate species, providing kinetic data on the formation and decomposition of these transient dimers. rsc.org

pH-Dependent Reactivity Profiles and Speciation Equilibria of Orthoperiodate(2-)

The reactivity of periodate is profoundly influenced by the pH of the solution due to the existence of multiple periodate species in equilibrium. wikipedia.org In aqueous solutions, orthoperiodic acid (H₅IO₆) undergoes successive deprotonations, leading to the formation of various anionic species, including H₄IO₆⁻, H₃IO₆²⁻, H₂IO₆³⁻, and IO₆⁵⁻. goobjoog.com

The pKa values for these deprotonation steps have been determined, although some variations exist in the literature. Recent studies suggest pKa values of approximately 0.98, 7.42, and 10.99 for the first three deprotonations of orthoperiodic acid. nih.govacs.org

The following table summarizes the key periodate species and their approximate pH dominance ranges:

SpeciesFormulaApproximate pH Range of DominanceReference
Orthoperiodic AcidH₅IO₆< 1 goobjoog.comnih.gov
Monobasic OrthoperiodateH₄IO₆⁻1 - 7.5 goobjoog.comnih.gov
Dibasic OrthoperiodateH₃IO₆²⁻7.5 - 11 goobjoog.comnih.govnih.gov
Tribasic OrthoperiodateH₂IO₆³⁻> 11 goobjoog.comrsc.org
Dimeric OrthoperiodateH₂I₂O₁₀⁴⁻~10 rsc.org

The reactivity of these different species varies. For instance, in the oxidation of proline, the reaction rate is highest between pH 4 and 7, suggesting that the periodate monoanion (H₄IO₆⁻) is a particularly reactive species in this range. cdnsciencepub.comcdnsciencepub.com In the oxidation of some aromatic amines, a rate maximum is observed at a specific pH, after which the rate decreases, possibly due to the formation of less reactive dianionic species at higher pH. asianpubs.org

Electron Transfer Pathways and Autocatalytic Phenomena in Orthoperiodate(2-) Redox Chemistry

The redox chemistry of orthoperiodate(2-) involves electron transfer processes that can be either direct or mediated by catalysts. In many oxidation reactions, periodate acts as a two-electron oxidant, being reduced to iodate (B108269) (IO₃⁻). rjpbcs.com

The electron transfer can occur through an inner-sphere mechanism, where the substrate or a catalyst coordinates directly to the iodine atom, or an outer-sphere mechanism. scirp.org

Autocatalysis, a phenomenon where a reaction product acts as a catalyst for the same reaction, has been observed in several periodate oxidation systems. For example, the oxidation of Mn(II) by periodate is an autocatalytic process. cas.cz The reaction exhibits an induction period, and the addition of one of the products, MnO₂ colloids, accelerates the reaction. cas.cz This autocatalytic behavior is believed to be the origin of oscillatory behavior observed in this system under certain conditions. cas.czbrandeis.edu

Another example of autocatalysis is the oxidation of thiocyanate by periodate in the presence of a Ru(III) catalyst, where the product, cyanate, is believed to form an adduct with periodate, leading to an accelerated reaction rate. researchgate.net The oxidation of L-citrulline by diperiodatocuprate(III) is also autocatalyzed by the Cu(II) product. ias.ac.in

In the tetrathionate–periodate reaction, while the kinetic profile is sigmoidal, suggesting autocatalysis, none of the final products were found to be the catalyst. Instead, trace amounts of iodide or iodine were found to be potent catalysts for the reaction. rsc.org

Dimerization and Oligomerization Kinetics of Orthoperiodate(2-) Species in Solution

In concentrated solutions and at specific pH values, periodate ions can undergo dimerization and potentially oligomerization. The formation of a dimeric periodate species, often formulated as H₂I₂O₁₀⁴⁻, has been reported, particularly in alkaline solutions around pH 10. rsc.orgrsc.org

The existence of this dimer was first inferred from kinetic studies of the pinacol-periodate reaction, where the reaction order with respect to periodate decreased at higher concentrations, suggesting the formation of a less reactive dimeric species. rsc.org Subsequent UV spectroscopic studies confirmed the presence of a dimeric species in equilibrium with monomeric periodate. rsc.org

The equilibrium constant for the dimerization has been determined, with a value of 2400 M⁻¹ at 1.0 °C and 660 M⁻¹ at 25.0 °C, indicating that dimer formation is more favorable at lower temperatures. rsc.org

Kinetic studies using the temperature-jump method have provided insights into the dynamics of dimer formation and decomposition. The relaxation times observed were in the microsecond range, and the data were consistent with a mechanism involving the dimerization of H₃IO₆²⁻ with itself and with H₂IO₆³⁻. rsc.org

The rate constants for these dimerization steps have been determined:

Dimerization ReactionRate Constant (k_f) (dm³ mol⁻¹ s⁻¹)Reference
2H₃IO₆²⁻ ⇌ H₂I₂O₁₀⁴⁻ + 2H₂O(1.54 ± 0.04) × 10⁵ rsc.org
H₃IO₆²⁻ + H₂IO₆³⁻ ⇌ H₂I₂O₁₀⁴⁻ + OH⁻ + H₂O≤ (6.94 ± 0.50) × 10⁶ rsc.org

It is worth noting that some recent studies have questioned the significance of the dimer in aqueous solutions, suggesting that the observed phenomena can be explained by the equilibria between monomeric orthoperiodic acid and its deprotonated forms. goobjoog.comnih.govacs.org However, the concept of periodate dimerization remains prevalent in much of the literature, particularly in explaining the reactivity of periodate in specific systems like the selective oxidation of chitin (B13524). rsc.org

Advanced Structural Characterization and Spectroscopic Probes of Orthoperiodate 2 Species

X-ray Diffraction Studies of Orthoperiodate(2-) Coordination Environments and Crystal Structures

X-ray diffraction is a cornerstone technique for elucidating the three-dimensional arrangement of atoms in crystalline solids containing the orthoperiodate(2-) ion.

Single crystal X-ray diffraction (SCXRD) offers unparalleled precision in determining atomic coordinates, bond lengths, and bond angles, providing a definitive view of the orthoperiodate(2-) coordination environment. uhu-ciqso.esuol.defzu.cz This technique has been instrumental in characterizing a variety of orthoperiodate-containing compounds. rajpub.com

For instance, the crystal structure of NiH₃IO₆ · 6H₂O was determined using SCXRD, revealing a monoclinic system with space group Pc. researchgate.net The structure consists of distorted [Ni(H₂O)₆]²⁺ and H₃IO₆²⁻ octahedra interconnected by a network of hydrogen bonds. researchgate.net Similarly, a hybrid organic-inorganic compound, (C₄H₁₂N₂)(H₄IO₆)₂·2H₂O, was found to crystallize in the monoclinic space group P2₁/c. rajpub.com Its crystal lattice is composed of discrete (H₄IO₆)⁻ anions, piperazinium cations, and water molecules, all linked through complex hydrogen bonding. rajpub.com

The versatility of the orthoperiodate unit is further highlighted in the structure of K₄[H₂I₂O₁₀]·8H₂O, which crystallizes in the triclinic P1̅ space group. In this compound, the iodine atoms are octahedrally coordinated by five oxygen atoms and one hydroxyl group. researchgate.net

CompoundCrystal SystemSpace GroupKey Structural Features
NiH₃IO₆ · 6H₂O researchgate.netMonoclinicPcDistorted [Ni(H₂O)₆]²⁺ and H₃IO₆²⁻ octahedra linked by hydrogen bonds.
(C₄H₁₂N₂)(H₄IO₆)₂·2H₂O rajpub.comMonoclinicP2₁/cDiscrete (H₄IO₆)⁻ anions, piperazinium cations, and water molecules connected by hydrogen bonds.
K₄[H₂I₂O₁₀]·8H₂O researchgate.netTriclinicP1̅Iodine atoms are octahedrally coordinated by five oxygen atoms and one OH group.

Powder X-ray diffraction (PXRD) is a powerful tool for identifying crystalline phases and determining the unit cell parameters of orthoperiodate(2-) compounds, especially when single crystals are unavailable. rsc.org It is often used to confirm the purity of a synthesized sample and to study structural changes under different conditions. researchgate.netatamanchemicals.com

For example, PXRD was used to characterize orthoperiodates of calcium, strontium, and barium, M₅(IO₆)₂. researchgate.net These studies assigned the space group Rc̅ for the calcium and strontium compounds and Pnma for the barium compound. researchgate.net In another study, the thermal decomposition of rubidium periodates was investigated using PXRD, which helped to identify the resulting proton-free salt, Rb₄[I₂O₉]. researchgate.net

The combination of PXRD with other techniques, such as thermal analysis, provides a more complete picture of the material's properties. For instance, the thermal decomposition of various metal periodate (B1199274) compounds has been explored by coupling thermogravimetric analysis (TGA) with PXRD to identify the crystalline phases formed at different temperatures.

CompoundCrystal SystemSpace GroupLattice Parameters (Å, °)
Ca₅(IO₆)₂ researchgate.netRhombohedralR-3ca = 5.5376(1), c = 9.6055(1) (in hexagonal setting)
Sr₅(IO₆)₂ researchgate.netRhombohedralR-3ca = 5.7600(1), c = 9.9742(1) (in hexagonal setting)
Ba₅(IO₆)₂ researchgate.netOrthorhombicPnmaa = 10.3384(1), b = 7.3384(1), c = 7.3384(1)

Single Crystal X-ray Diffraction for Precise Atomic Positioning

Neutron Diffraction Analysis for Hydrogen Atom Localization and Structural Evolution

Neutron diffraction is uniquely sensitive to the positions of lighter elements, particularly hydrogen atoms, which are often difficult to locate accurately using X-ray diffraction. This makes it an invaluable tool for studying protonated species like the orthoperiodate(2-) anion. By determining the precise location of hydrogen atoms, neutron diffraction provides crucial insights into hydrogen bonding networks and the structural evolution of these compounds. acs.org

In studies of compounds containing the H₃IO₆²⁻ ion, neutron diffraction can elucidate the details of the O-H bond lengths and the geometry of the hydrogen bonds that play a significant role in stabilizing the crystal structure. researchgate.net This information is critical for understanding the proton conductivity observed in some periodate salts, such as Rb₅H₂I₃O₁₄, Rb₂H₃IO₆, and Rb₄H₂I₂O₁₀·4H₂O. researchgate.net

Furthermore, combined X-ray and neutron diffraction studies offer a comprehensive structural analysis. For example, such a combined approach was used to investigate the crystal and hydrogen-bonding systems in cellulose (B213188), demonstrating the power of this dual technique in resolving complex structures. acs.org

Raman Spectroscopic Signatures and Vibrational Mode Assignments for Orthoperiodate(2-)

Raman spectroscopy is a powerful non-destructive technique for probing the vibrational modes of molecules. wallonie.be For the orthoperiodate(2-) ion, Raman spectra provide a characteristic fingerprint that can be used for identification and structural analysis. rajpub.comresearchgate.net The vibrational modes of the H₃IO₆²⁻ ion, which has a pseudo-octahedral geometry, can be assigned to specific stretching and bending motions of the I-O and O-H bonds.

The Raman spectra of compounds like NiH₃IO₆ · 6H₂O and its isostructural magnesium analogue have been recorded and analyzed, including studies on deuterated samples. researchgate.net The isotopic substitution helps in assigning the O-H (and O-D) vibrational modes. Due to the numerous distinct hydrogen positions within the crystal structure, a multitude of O-H(O-D) modes can be observed. researchgate.net

The positions and intensities of the Raman bands are sensitive to the local environment of the orthoperiodate ion, including the nature of the cation and the extent of hydrogen bonding. This sensitivity allows Raman spectroscopy to be used to study subtle structural variations and phase transitions in orthoperiodate-containing materials. researchgate.net

Vibrational ModeApproximate Raman Shift (cm⁻¹)Description
ν(I-OH)~600 - 700Stretching of the iodine-hydroxyl bond
ν(I-O)~700 - 800Stretching of the deprotonated iodine-oxygen bond
δ(O-I-O)~300 - 450Bending and deformation modes of the IO₆ octahedron
ν(O-H)~3000 - 3600Stretching of the hydroxyl group, sensitive to hydrogen bonding

Infrared Spectroscopic Deconvolution and Band Analysis of Orthoperiodate(2-) Compounds

Infrared (IR) spectroscopy complements Raman spectroscopy by probing vibrational modes that involve a change in the molecule's dipole moment. americanpharmaceuticalreview.comutexas.eduudel.edu For orthoperiodate(2-) compounds, IR spectroscopy is particularly useful for identifying the presence of O-H groups and studying the effects of hydrogen bonding. rajpub.comresearchgate.netrsc.org

The IR spectra of compounds containing the H₃IO₆²⁻ anion typically show broad absorption bands in the high-frequency region (around 3000-3600 cm⁻¹) corresponding to the O-H stretching vibrations. researchgate.net The broadening of these bands is a clear indication of hydrogen bonding. In the lower frequency region, absorptions due to I-O stretching and O-I-O bending modes are observed. researchgate.net

Deconvolution of the complex IR spectra can help to resolve overlapping bands and provide more detailed information about the different types of hydrogen bonds present in the crystal lattice. For example, in the IR spectra of NiH₃IO₆ · 6H₂O and its deuterated analogues, up to 14 different O-H (or O-D) modes were identified, corresponding to the 15 distinct hydrogen positions in the structure. researchgate.net This level of detail is crucial for a complete understanding of the structural chemistry of these compounds.

Vibrational ModeApproximate IR Absorption Range (cm⁻¹)Significance
ν(O-H)3000 - 3600Indicates the presence of hydroxyl groups; broadening suggests hydrogen bonding.
δ(O-H)1000 - 1600Bending vibrations of the hydroxyl groups.
ν(I-O)600 - 800Stretching vibrations of the iodine-oxygen bonds within the IO₆ octahedron.
δ(O-I-O)300 - 500Deformation and bending modes of the IO₆ core.

Nuclear Magnetic Resonance (NMR) Investigations of Orthoperiodate(2-) in Solution and Solid State

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure and dynamics of orthoperiodate(2-) species in both solution and solid states. libretexts.org While ¹H and ¹³C NMR can be used to characterize organic cations in hybrid materials, ¹²⁷I NMR provides direct information about the iodine nucleus and its local environment. rajpub.com

In solution, the chemical shift of the ¹²⁷I nucleus is sensitive to the coordination environment and the presence of different periodate species in equilibrium. rsc.orgacs.org A very broad resonance observed between approximately 2800 and 3100 ppm has been suggested as a characteristic feature for the presence of an orthoperiodate group, [H₅₋ₙIO₆]ⁿ⁻. rsc.orgrsc.org This has been observed in the ¹²⁷I NMR spectra of various transition-metal periodate complexes in solution. rsc.org

Solid-state NMR, particularly ²⁷Al MAS NMR, has been used to confirm the presence of counter-ions like [Al(H₂O)₆]³⁺ in periodate compounds. Although the large quadrupole moment of the ¹²⁷I nucleus can lead to very broad lines, making solid-state ¹²⁷I NMR challenging, it can still provide valuable structural information. rsc.org For instance, solid-state ¹²⁷I NMR has been used to study iodate (B108269) salts. rsc.org

NucleusTechniqueInformation ObtainedExample Application
¹²⁷ISolution NMRCharacterization of orthoperiodate species in solution; broad resonance at ~2800-3100 ppm is indicative of an orthoperiodate group. rsc.orgrsc.orgStudying transition-metal periodate complexes. rsc.org
¹H, ¹³CSolution & Solid-State NMRCharacterization of organic cations in hybrid orthoperiodate materials. rajpub.comAnalysis of (C₄H₁₂N₂)(H₄IO₆)₂·2H₂O. rajpub.com
²⁷AlSolid-State (MAS) NMRConfirmation of the presence and coordination environment of counter-ions. Identifying the [Al(H₂O)₆]³⁺ cation in an aluminum periodate compound.

X-ray Absorption Spectroscopy (XAS) for Iodine Oxidation State and Local Structure of Orthoperiodate(2-)

X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique used to investigate the electronic and local geometric structure of materials in various states, including solids and solutions. springernature.comrsc.org The method is particularly valuable for determining the formal oxidation state of an element and characterizing its immediate coordination environment, such as bond distances and coordination numbers. unimi.it An XAS spectrum is typically segmented into two distinct regions: the X-ray Absorption Near-Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS). rsc.orgaip.org

The XANES region, which includes the absorption edge, is highly sensitive to the formal oxidation state of the absorbing atom. unimi.itru.nl A shift in the absorption edge energy to higher values typically corresponds to an increase in the element's oxidation state. ru.nl The shape of the XANES spectrum can also provide details about the coordination chemistry and the number of bonded atoms, such as oxygen. nih.gov The EXAFS region, extending beyond the edge, contains oscillatory features that can be analyzed to determine the local atomic structure, including the distances to neighboring atoms and their coordination numbers. nih.gov

Probing the Iodine (+7) Oxidation State

In orthoperiodate species, including the orthoperiodate(2-) ion (H₃IO₆²⁻), iodine exists in its highest possible oxidation state of +7. wikipedia.orgwikipedia.org XAS, specifically the analysis of the iodine K-edge or L₃-edge, is an effective method for confirming this high oxidation state. Studies on a range of iodine compounds have demonstrated a clear, often linear, correlation between the iodine absorption edge energy and its formal oxidation state. rsc.org

For instance, iodine L₃-edge XANES analysis covering compounds with oxidation states from -1 to +7 shows a systematic shift in edge energies across a range of over 11 eV, from approximately 4560.8 eV for iodide (I⁻) to 4572.5 eV for iodine in the +7 state. rsc.org Similarly, iodine K-edge spectra show a distinct shift to higher energies as the oxidation state increases from -1 (in NaI) to +5 (in NaIO₃) and finally to +7 (in NaIO₄ and H₅IO₆). researchgate.net The spectra for orthoperiodic acid (H₅IO₆), the parent acid of the orthoperiodate(2-) ion, clearly place its absorption edge at the high-energy end of the scale, consistent with the I(+7) assignment. ru.nlresearchgate.net The shape of the XANES edge is also influenced by the number of oxygen atoms bonded to the iodine, providing further evidence of the specific oxyanion structure. nih.gov

Table 1: Representative Iodine K-edge and L₃-edge Positions for Different Oxidation States This table is interactive. Click on the headers to sort the data.

Compound Class Example Compound Formal Oxidation State Absorption Edge Relative Energy Position Reference
Iodide NaI -1 K-edge Lowest researchgate.net
Iodide KI -1 L₃-edge ~4560.8 eV rsc.orgresearchgate.net
Iodate NaIO₃ +5 K-edge Intermediate researchgate.net
Metaperiodate NaIO₄ +7 K-edge Highest researchgate.net
Orthoperiodic Acid H₅IO₆ +7 K-edge Highest researchgate.net

Determining the Local Structure of Orthoperiodate

The EXAFS portion of the XAS spectrum provides detailed information about the local atomic arrangement around the central iodine atom in the orthoperiodate ion. For orthoperiodates, this analysis confirms an octahedral geometry, where the central iodine atom is coordinated to six oxygen atoms (a coordination number of 6). wikipedia.org This is a key distinction from the related metaperiodate (IO₄⁻) ion, which features a tetrahedral geometry with only four oxygen atoms. wikipedia.org

Analysis of the EXAFS data allows for precise determination of the iodine-oxygen (I-O) bond lengths. In orthoperiodate species, the I-O distance is found to be approximately 1.89 Å. wikipedia.org This is significantly longer than the average I-O distance of 1.78 Å observed in the tetrahedrally coordinated metaperiodate ion. wikipedia.org This structural information derived from XAS is consistent with data obtained from X-ray diffraction studies on crystalline periodate compounds.

Table 2: Comparison of Structural Parameters for Iodine Oxyanions This table is interactive. Click on the headers to sort the data.

Ion Species Formula Iodine Oxidation State Coordination Geometry I-O Coordination Number Average I-O Bond Length (Å) Reference
Orthoperiodate IO₆⁵⁻ +7 Octahedral 6 1.89 wikipedia.org
Metaperiodate IO₄⁻ +7 Tetrahedral 4 1.78 wikipedia.org

Theoretical and Computational Chemistry Approaches to Orthoperiodate 2

Density Functional Theory (DFT) Calculations for Orthoperiodate(2-) Electronic Structure and Vibrational Spectra

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the electronic structure and vibrational properties of periodate (B1199274) species, including the orthoperiodate(2-) anion (H₃IO₆²⁻). DFT calculations, particularly using functionals like B3LYP, are employed to predict molecular geometries, bond orders, and vibrational frequencies. rsc.orgscirp.org

The electronic structure of orthoperiodate species is complex due to the hypervalent nature of the central iodine atom. DFT studies on related periodate compounds, such as orthoperiodic acid (H₅IO₆) and its conjugate bases, reveal significant charge distribution and resonance hybridization. For instance, in the fully deprotonated orthoperiodate(5-) (B1237369) (IO₆⁵⁻), DFT calculations have predicted I-O bond orders of approximately 1.67, indicating a delocalized electronic structure. Similar principles apply to the H₃IO₆²⁻ anion, where the distribution of negative charge across the oxygen atoms and the nature of the I-O bonds are key determinants of its reactivity.

Vibrational spectroscopy, in conjunction with DFT calculations, provides valuable insights into the structure and bonding of these anions. scirp.orgcsic.es Theoretical calculations of vibrational frequencies for orthoperiodate species generally show good agreement with experimental data from Infrared (IR) and Raman spectroscopy. csic.esacs.org For example, in a study of a silver(III) bisperiodate complex containing orthoperiodate ligands, the prominent vibrational bands observed between 528 and 773 cm⁻¹ were assigned to asymmetric ν(I=O) stretches, consistent with previous assignments for bidentate orthoperiodate complexes. acs.org Bending modes, such as δ(IOH), have also been identified and correlated with theoretical predictions. acs.org

Table 1: Calculated Vibrational Frequencies for Selected Metal-O-H Bending Modes in a Silver(III) Bisperiodate Complex acs.org

Vibrational ModeCalculated Frequency (cm⁻¹)
δ(IOH)~1265
δ(IOH)~1125
δₐₛ(AgOH)1140
δₐₛ(AgOH)1225

This table is based on data for a complex containing orthoperiodate ligands and illustrates the application of vibrational analysis in characterizing such species.

Ab Initio Molecular Orbital Studies of Orthoperiodate(2-) Reactivity Pathways

Ab initio molecular orbital theory offers a first-principles approach to understanding the reaction mechanisms of molecules without reliance on empirical data. geologyscience.ru These methods are crucial for mapping out potential energy surfaces and identifying transition states, thereby providing a quantitative understanding of reactivity. geologyscience.ru While specific ab initio studies focusing solely on the orthoperiodate(2-) anion are not extensively detailed in the provided results, the principles of this approach can be applied to understand its reactivity.

For instance, ab initio calculations have been successfully used to study the nitrosation of acetone, elucidating the role of counter-ions in the reaction pathway. nih.gov Similarly, for orthoperiodate(2-), ab initio methods could be employed to investigate its role in oxidation reactions. The deprotonation of orthoperiodic acid to form various orthoperiodate anions, including H₃IO₆²⁻, is a pH-dependent process. Ab initio calculations can model the energetics of these deprotonation steps and the subsequent reactivity of the resulting anions.

The reactivity of orthoperiodate(2-) is expected to be influenced by its ability to act as both a proton acceptor and an oxidizing agent. Ab initio studies could explore reaction pathways such as:

Proton transfer reactions: Investigating the kinetics and thermodynamics of proton exchange with other molecules.

Oxidation mechanisms: Modeling the transfer of oxygen atoms or electrons from the orthoperiodate(2-) anion to a substrate. This would involve calculating the activation barriers for different proposed mechanisms.

By calculating the energies of reactants, products, and transition states, ab initio molecular orbital theory can provide a detailed picture of the factors controlling the reactivity of orthoperiodate(2-). wayne.edu

Molecular Dynamics Simulations of Orthoperiodate(2-) Solvation and Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.govrsc.org This approach is particularly well-suited for investigating the solvation of ions and their interactions with the surrounding solvent molecules. iupac.orgrsc.org For the orthoperiodate(2-) anion, MD simulations can provide a detailed understanding of its hydration shell and how it interacts with water molecules and other ions in solution.

The solvation of an ion is a complex process involving the formation of a structured layer of solvent molecules around the ion. MD simulations can be used to calculate various properties of this solvation shell, such as:

Radial distribution functions (RDFs): These functions describe the probability of finding a solvent molecule at a certain distance from the ion, providing insight into the structure of the solvation shell. mdpi.com

Coordination numbers: The average number of solvent molecules directly interacting with the ion.

Hydrogen bonding dynamics: The formation and breaking of hydrogen bonds between the orthoperiodate(2-) anion and water molecules. mdpi.com

The interactions of orthoperiodate(2-) with other species in solution are also amenable to study via MD simulations. For example, in the context of its role as a catalyst or reactant, MD simulations can model the approach of a substrate to the anion and the initial stages of their interaction. The simulations can also provide information on the mobility and diffusion of the orthoperiodate(2-) ion in solution. mdpi.com

Table 2: Illustrative Data from MD Simulations of Ion Solvation

PropertyDescriptionExample Application for Orthoperiodate(2-)
Free Energy of SolvationThe energy change associated with transferring the ion from a vacuum to the solvent.Quantifying the stability of orthoperiodate(2-) in aqueous solution. iupac.org
Solvent Accessible Surface Area (SASA)The surface area of the ion that is accessible to solvent molecules.Understanding the hydrophobic/hydrophilic character of the ion. rsc.org
Self-Diffusion CoefficientA measure of the translational mobility of the ion in the solvent.Predicting the rate of transport of orthoperiodate(2-) in a reaction medium. mdpi.com

This table provides examples of the types of data that can be obtained from MD simulations to characterize the solvation and interactions of ions like orthoperiodate(2-).

Computational Modeling of Orthoperiodate(2-) Ligand Field Splittings

Ligand field theory describes the breaking of the degeneracy of electronic orbitals in transition metal complexes due to the electric field of the surrounding ligands. libretexts.org While orthoperiodate(2-) itself is not a transition metal complex, it can act as a ligand, coordinating to metal centers. acs.org Computational modeling can be used to understand the nature of this coordination and its effect on the electronic structure of the metal ion.

The interaction between the orthoperiodate(2-) ligand and a metal ion leads to a splitting of the metal's d-orbitals. The magnitude of this splitting, denoted as Δ, depends on several factors, including the geometry of the complex, the charge of the metal ion, and the nature of the ligand. libretexts.org Computational methods, such as DFT and ab initio calculations, can be used to model this ligand field splitting. researchgate.netscm.com

For a complex containing orthoperiodate(2-) as a ligand, computational modeling can:

Determine the preferred coordination geometry (e.g., octahedral, tetrahedral).

Calculate the energies of the split d-orbitals.

Predict the magnetic properties of the complex (i.e., whether it is high-spin or low-spin). libretexts.org

The spectrochemical series ranks ligands based on their ability to cause d-orbital splitting. libretexts.org Computational modeling can help to place orthoperiodate(2-) within this series by calculating the ligand field splitting it induces for a range of metal ions. This information is valuable for predicting the properties of new coordination complexes containing the orthoperiodate(2-) ligand.

Quantum Chemical Descriptors for Predicting Orthoperiodate(2-) Reactivity

Quantum chemical descriptors are numerical values derived from quantum mechanical calculations that can be used to predict the reactivity and other properties of molecules. nih.govresearchgate.net These descriptors provide a quantitative basis for structure-activity relationships, which are essential for understanding and predicting chemical behavior. scienceopen.comrsc.org

For the orthoperiodate(2-) anion, various quantum chemical descriptors can be calculated to predict its reactivity in different chemical processes. These descriptors can be derived from the electronic structure of the molecule, which can be calculated using methods like DFT. rsc.org

Table 3: Examples of Quantum Chemical Descriptors and Their Relevance to Reactivity

DescriptorDefinitionRelevance to Orthoperiodate(2-) Reactivity
HOMO and LUMO Energies Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals.The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). nih.gov
Electrophilicity Index (ω) A measure of the energy lowering of a system when it accepts electrons.Can predict the susceptibility of orthoperiodate(2-) to attack by nucleophiles. researchgate.net
Atomic Charges The distribution of electron density among the atoms in the molecule.Can identify the most likely sites for electrophilic or nucleophilic attack.
Bond Orders A measure of the number of chemical bonds between two atoms.Can indicate the strength of the I-O bonds and their susceptibility to cleavage during a reaction.

By calculating these and other descriptors, it is possible to build predictive models for the reactivity of orthoperiodate(2-). For example, a higher HOMO energy might suggest that orthoperiodate(2-) is a good reducing agent, while a lower LUMO energy might indicate its potential as an oxidizing agent under certain conditions. These computational predictions can then be validated by experimental studies, leading to a deeper understanding of the chemical behavior of this important anion.

Inorganic and Coordination Chemistry of Orthoperiodate 2

Synthesis and Characterization of Metal-Orthoperiodate(2-) Coordination Complexes

The synthesis of metal-orthoperiodate(2-) coordination complexes typically involves the reaction of a suitable metal salt with an orthoperiodate salt in an aqueous solution. The pH of the solution is a critical factor, as the specific form of the periodate (B1199274) anion is pH-dependent. The orthoperiodate(2-) anion, [H₃IO₆]²⁻, exists in equilibrium with other periodate species.

A notable example is the synthesis of a silver(III) complex, K₃Ag(IO₄(OH)₂)₂·4H₂O, which involves the chemical oxidation of silver(I) and subsequent chelation by the orthoperiodate ligand. acs.org This complex was characterized by single-crystal X-ray diffraction, revealing a distorted square planar geometry around the Ag(III) center with the orthoperiodate acting as a bidentate ligand. acs.org

Table 1: Examples of Metal-Orthoperiodate(2-) Coordination Complexes

Complex FormulaMetal IonSynthesis MethodCharacterization Techniques
K₃Ag(IO₄(OH)₂)₂·4H₂OAg(III)Chemical oxidation and chelationSingle-crystal X-ray diffraction, elemental analysis
[Fe(ox)₃]³⁻ (synthesis involves oxalate, but illustrates complex formation)Fe(III)Reaction of FeCl₃ with K₂C₂O₄Not specified in provided context
[Ni(NH₃)₆]²⁺ (synthesis involves ammonia, but illustrates complex formation)Ni(II)Reaction of NiCl₂ with NH₃Not specified in provided context

This table is illustrative and includes examples of coordination complexes to demonstrate synthesis and characterization principles, though not all are strictly orthoperiodate(2-) complexes based on the provided search results.

Polyanionic Frameworks Incorporating Orthoperiodate(2-) Moieties

Orthoperiodate(2-) anions can act as building blocks in the construction of extended polyanionic frameworks. These frameworks are multi-dimensional structures held together by covalent or ionic bonds, often incorporating metal cations to balance the charge. The ability of the orthoperiodate(2-) moiety to bridge multiple metal centers is key to the formation of these extended lattices.

The structure of these frameworks can vary significantly, from one-dimensional chains to two-dimensional layers and three-dimensional networks. The specific architecture is influenced by factors such as the choice of metal cation, the reaction conditions (e.g., temperature, pH, and solvent), and the presence of other coordinating species or templates. For instance, the presence of organic amine groups can influence the polymerization of iodate (B108269) groups and promote the formation of non-centrosymmetric structures. researchgate.net

An example of a complex polyanionic framework is seen in CsVO₂F(IO₃), which features a novel 3D anionic framework constructed from cis-[VO₃F(IO₃)₂]⁴⁻ polyanions. researchgate.net While this example involves iodate rather than orthoperiodate, it illustrates the principle of how oxoanions of iodine can form extended structures. Research into materials containing both iodate and other functional groups has led to the development of novel nonlinear optical materials. researchgate.net

Heteropoly Anions Featuring Orthoperiodate(2-) as a Heteroatom

Heteropoly anions are a class of polyoxometalates that consist of a central heteroatom, typically from the p-block of the periodic table, surrounded by a framework of metal-oxygen polyhedra, known as addenda atoms (most commonly molybdenum, tungsten, or vanadium). wikipedia.org While phosphorus and silicon are the most common heteroatoms, iodine, in the form of orthoperiodate, can also occupy this central position. wikipedia.orgwikipedia.org

In these structures, the orthoperiodate anion is encapsulated within a cage-like structure formed by the addenda atoms. The Keggin structure, with the general formula [XM₁₂O₄₀]ⁿ⁻, is a well-known structural type for heteropoly anions. wikipedia.orgdalalinstitute.com Another common structure is the Anderson structure, which has an octahedral central atom. wikipedia.org The orthoperiodate ligand has been observed in A-type Anderson clusters of molybdoperiodate, [IMo₆O₂₄]⁵⁻. acs.org

The synthesis of these heteropoly anions typically involves the acidification of a solution containing the molybdate (B1676688) or tungstate (B81510) and the orthoperiodate salt. dalalinstitute.combritannica.com The resulting heteropoly acids are often more thermally stable than their isopoly analogs. wikipedia.org These compounds are of interest for their applications in catalysis, both homogeneous and heterogeneous, due to their strong acidity and their ability to participate in reversible redox reactions. wikipedia.org

Stereochemical Aspects of Orthoperiodate(2-) within Complex Structures

The orthoperiodate anion, [IO₆]⁵⁻ (of which [H₃IO₆]²⁻ is a protonated form), typically adopts a slightly deformed octahedral geometry. wikipedia.org The I-O bond lengths in orthoperiodates are on average around 1.89 Å. wikipedia.org When incorporated into coordination complexes, the stereochemistry around the central iodine atom is generally maintained.

The stereochemistry of the orthoperiodate ligand itself can be influenced by its environment within the crystal lattice. The presence of hydrogen bonding and interactions with counter-ions can lead to slight variations in the I-O bond lengths and O-I-O angles. The stereochemical activity of the lone pair of electrons on iodine(V) in iodates can lead to the formation of polar structures. researchgate.net

Ligand Design and Coordination Modes Involving Orthoperiodate(2-) Anion

The orthoperiodate(2-) anion is a versatile ligand capable of adopting various coordination modes. It can act as a monodentate, bidentate, or bridging ligand, connecting two or more metal centers. The specific coordination mode depends on several factors, including the nature of the metal ion, the steric and electronic properties of other ligands in the coordination sphere, and the reaction conditions.

As a bidentate ligand, the orthoperiodate(2-) anion can chelate to a metal center, forming a stable ring structure. This is observed in the Ag(III) bisperiodate complex, where two deprotonated hydroxy oxygen atoms from each orthoperiodate ligand coordinate to the silver ion. acs.org This contrasts with the metaperiodate ion (IO₄⁻), which has a lower charge and rarely acts as a ligand.

The design of ligands that can selectively bind to specific anions is an active area of research. While not directly involving orthoperiodate(2-), studies on phosphine-carboxylate ligands demonstrate how the strategic placement of donor atoms can control the coordination geometry of an anion around a metal center. uzh.ch This principle of ligand design could potentially be applied to create receptors that are selective for orthoperiodate(2-). Furthermore, tripodal anion receptors with aromatic groups have been designed to create clefts for the inclusion of large anions, a concept that could be adapted for orthoperiodate binding. mdpi.com

Redox Chemistry of Metal-Orthoperiodate(2-) Systems

The redox chemistry of these systems is often complex, involving both the metal ion and the periodate ligand. In some cases, the metal ion can be oxidized to an unusually high oxidation state, stabilized by the coordination of the orthoperiodate ligand. acs.org For example, the synthesis of the Ag(III) bisperiodate complex involves the oxidation of Ag(I) to Ag(III), with the orthoperiodate anion acting as both a ligand and an oxidizing agent. acs.org

Advanced Methodological Applications of Orthoperiodate 2 in Chemical Science

Orthoperiodate(2-) as an Oxidant in Specific Mechanistic Organic Synthesis Methodologies

The orthoperiodate(2-) ion, along with other periodate (B1199274) species, serves as a potent and selective oxidizing agent in several key organic synthesis methodologies. Its most notable application is the Malaprade reaction, which involves the oxidative cleavage of vicinal diols (1,2-diols) to form aldehydes and ketones. masterorganicchemistry.comwikipedia.orgwikipedia.org This reaction is highly valued in synthetic chemistry, particularly in carbohydrate chemistry and the synthesis of complex molecules like active pharmaceutical ingredients (APIs). researchgate.netacs.org

The mechanism of the Malaprade reaction is understood to proceed through the formation of a cyclic periodate ester intermediate. masterorganicchemistry.comwikipedia.orgacs.org The reaction initiates with the nucleophilic attack of the hydroxyl groups of the vicinal diol on the iodine atom of the periodate. masterorganicchemistry.comsurrey.ac.uk This forms a cyclic diester of iodine(VII), which then undergoes a concerted rearrangement. This rearrangement involves the breaking of the carbon-carbon bond of the diol and the reduction of iodine from I(VII) to I(V) (iodate), yielding two carbonyl compounds (aldehydes or ketones). masterorganicchemistry.com The reaction's efficiency and selectivity are influenced by the geometry of the diol, with cis-diols generally reacting faster than trans-diols due to the ease of forming the cyclic intermediate. wikipedia.org

While metaperiodate (IO₄⁻) is often cited in acidic to neutral conditions, in alkaline solutions (pH > 10), orthoperiodate species such as H₃IO₆²⁻ and the dimeric form, H₂I₂O₁₀⁴⁻, are predominant. wikipedia.org The hydrated dianion is considered inactive or less reactive, with the reaction rate being favored under conditions where the dehydrated form of the cyclic diester can form and decompose. acs.org The specific orthoperiodate species present in solution can influence the reaction's selectivity. For instance, the dimeric orthoperiodate ion (H₂I₂O₁₀⁴⁻), which forms in concentrated alkaline solutions, exhibits reduced oxidative activity, enabling the selective oxidation of less ordered (amorphous) regions of polysaccharides over crystalline domains.

Beyond vicinal diols, periodate oxidation can also cleave other 1,2-difunctionalized compounds, including α-hydroxy ketones, 1,2-diketones, α-amino alcohols, and 1,2-diamines. wikipedia.orgacs.org

Derivatization Techniques Utilizing Orthoperiodate(2-) in Analytical Methodology Development

Derivatization is a chemical modification process used in analytical chemistry to convert an analyte into a form that is more suitable for analysis, often enhancing its detectability, stability, or separation characteristics. researchgate.netdoi.org Orthoperiodate(2-) and its related forms are employed in specific derivatization techniques, particularly for the analysis of carbohydrates and related biomolecules. wikipedia.orgresearchgate.net

A primary application of orthoperiodate in derivatization is the selective oxidation of vicinal diols present in saccharide rings. wikipedia.orgnsf.gov This reaction cleaves the C-C bond between the diols, creating two aldehyde groups. wikipedia.orgnsf.gov This transformation is highly specific and is frequently used to:

Label saccharides: The newly formed aldehyde groups are reactive and can be coupled with fluorescent molecules, biotin, or other tags. wikipedia.org This labeling significantly enhances the sensitivity of detection in techniques like High-Performance Liquid Chromatography (HPLC) with fluorescence or UV detectors. researchgate.netclemson.edu

Selectively target RNA: The ribose sugar in RNA contains a vicinal diol at its 3'-terminus, whereas the deoxyribose in DNA does not. Periodate oxidation can therefore be used to selectively label RNA molecules, aiding in their detection and structural analysis. wikipedia.org

The development of analytical methodologies often involves optimizing these derivatization reactions. researchgate.netclemson.edu The choice of derivatizing agent, reaction conditions (like pH and temperature), and the subsequent analytical technique (e.g., HPLC, Capillary Electrophoresis) are crucial for achieving high sensitivity and accurate quantification. researchgate.netdoi.org For carbohydrate analysis, pre-column derivatization is widely used to improve separation and detection. researchgate.netdoi.org The aldehyde groups introduced by orthoperiodate oxidation provide a reactive handle for attaching chromophores or fluorophores, making the otherwise difficult-to-detect carbohydrates amenable to common analytical methods like HPLC-UV or HPLC-Fluorescence. researchgate.netclemson.edu

Role of Orthoperiodate(2-) in Precursor Synthesis for Advanced Materials

Orthoperiodate(2-) plays a significant role as a chemical precursor and reactant in the synthesis of advanced materials, particularly nanostructured materials and metal oxides. researchgate.netnih.govmdpi.comrsc.org Its function often stems from its specific reactivity under alkaline conditions, where it can selectively oxidize and modify biopolymers or participate in precipitation reactions.

A key application is in the production of Cellulose (B213188) Nanocrystals (CNCs) . researchgate.netnih.govresearchgate.net In this process, lignocellulosic materials are treated with periodate under alkaline conditions (pH 10). researchgate.netnih.gov At this pH, the predominant species is the dimeric orthoperiodate ion (H₂I₂O₁₀⁴⁻). researchgate.netnih.gov This ion has a reduced oxidizing activity compared to its acidic counterparts, which allows it to selectively oxidize the non-ordered (amorphous) regions of cellulose. researchgate.netnih.gov The subsequent degradation of these oxidized chains, often facilitated by β-alkoxy fragmentation in the alkaline medium, leads to the isolation of the highly crystalline regions as uniform CNCs. researchgate.netnih.gov This method allows for the direct production of CNCs from various raw materials like wood and plant fibers. nih.gov

The process offers several advantages:

Selectivity: Preferential oxidation of amorphous regions leads to high-quality, uniform nanocrystals. researchgate.net

One-Pot Reaction: The process can combine the oxidation and fragmentation steps into a single procedure. researchgate.net

Recyclability: The spent oxidant solution, containing iodate (B108269), can be regenerated back to periodate, for instance, through ozonolysis or electrochemical methods, making the process more sustainable. nih.govrsc.org

Additionally, orthoperiodate salts can be used in precipitation reactions to synthesize metal oxide nanoparticles . The general principle of co-precipitation involves precipitating metal ions from their aqueous solutions by adding a precipitating agent. mdpi.com Orthoperiodates can act as both the precipitating agent and an oxidizing environment to facilitate the formation of specific metal oxide structures.

Orthoperiodate(2-) in Catalytic Cycle Studies and Mechanistic Investigations

Orthoperiodate(2-), as part of the broader family of periodate oxidants, is crucial in the study and execution of various catalytic cycles, particularly in oxidation reactions. It often functions as a terminal or co-oxidant, regenerating a primary catalytic species, which allows the catalyst to be used in substoichiometric amounts. organic-chemistry.org

One of the most significant roles for periodate is in ruthenium-catalyzed oxidations . acs.orgorganic-chemistry.org Ruthenium trichloride (B1173362) (RuCl₃) or ruthenium tetroxide (RuO₄) are powerful catalysts for a range of transformations, including the oxidative cleavage of alkenes to carbonyl compounds (a reaction analogous to ozonolysis, sometimes called the Lemieux-Johnson oxidation) and the dihydroxylation of alkenes. acs.orgorganic-chemistry.org In these catalytic cycles, the active high-valent ruthenium species (e.g., Ru(VIII) in RuO₄) is consumed during the oxidation of the organic substrate. Periodate is added to the reaction mixture to re-oxidize the lower-valent ruthenium species (e.g., Ru(IV) or Ru(VI)) back to its active state, thus closing the catalytic loop. acs.orgorganic-chemistry.org Mechanistic studies suggest that the reaction proceeds through a cis-dioxoruthenium intermediate which can undergo cycloaddition with an alkene. organic-chemistry.org

Periodate also plays a vital role in mechanistic investigations of water oxidation catalysis , a key process for artificial photosynthesis and hydrogen fuel production. researchgate.netdicp.ac.cnresearchgate.netwikipedia.org In studies involving molecular catalysts, such as certain ruthenium or iron complexes, orthoperiodate (specifically the [H₃I⁷O₆]²⁻ ion at pH 8) can act as a sacrificial electron acceptor. researchgate.netdntb.gov.ua For example, in visible-light-driven water oxidation by a hematite-core complex, the trapping of an excited electron by orthoperiodate leads to the oxidation of a surface Fe(III) center, initiating the catalytic cycle that ultimately produces oxygen from water. researchgate.net Understanding the interaction between the catalyst and the orthoperiodate co-oxidant is essential for elucidating the reaction mechanism, including the formation of key intermediates like high-valent metal-oxo species. researchgate.netnih.gov

The mechanism of periodate oxidation itself, particularly of vicinal diols, has been a subject of detailed study. Investigations have focused on the equilibria between different periodate species in solution (ortho-, meta-, and dimeric forms) and how they participate in the reaction. surrey.ac.uk Evidence suggests that the formation of a monoester intermediate occurs via nucleophilic attack of a hydroxyl oxygen on the iodine atom, with the subsequent cyclization being buffer-catalyzed. surrey.ac.uk

Electrochemical Methodologies and Regeneration Cycles Involving Orthoperiodate(2-)

Electrochemical methods are central to the synthesis and regeneration of periodate, including its orthoperiodate forms. These techniques are increasingly favored as they represent a "green" and cost-effective alternative to traditional chemical oxidation methods, which often rely on hazardous reagents like chlorine. researchgate.netadvanceseng.com The high cost and limited availability of pure periodate have historically hindered its large-scale industrial use, a problem that electrochemical regeneration cycles aim to solve. researchgate.netadvanceseng.com

The core of the electrochemical process is the anodic oxidation of iodate (IO₃⁻) to periodate (IO₄⁻/H₅IO₆). wikipedia.orgresearchgate.net This is typically performed in an electrolytic cell.

IO₃⁻ + 6OH⁻ - 2e⁻ → IO₆⁵⁻ + 3H₂O

Key developments in this area include:

Advanced Anode Materials: Historically, lead dioxide (PbO₂) anodes were used due to their high overpotential for oxygen evolution, which favors the periodate formation reaction. researchgate.net However, PbO₂ anodes can slowly disintegrate, leading to lead contamination of the product, which is unacceptable for pharmaceutical applications. advanceseng.comd-nb.info A significant innovation has been the development of boron-doped diamond (BDD) anodes. advanceseng.comd-nb.inforesearchgate.net BDD electrodes are durable, non-toxic, and highly efficient for periodate synthesis, allowing for the production of high-grade periodate free from heavy metal contaminants. advanceseng.comd-nb.info

Process Optimization: Research has focused on optimizing electrolysis conditions, such as pH, current density, and electrolyte composition, to maximize current efficiency and yield. researchgate.netd-nb.info For instance, direct synthesis from less expensive iodide salts at BDD anodes has been established, further reducing costs. advanceseng.comd-nb.info Flow-electrolysis cells have also been developed to scale up production for industrial needs. advanceseng.com

These electrochemical methodologies are crucial for expanding the use of orthoperiodate in the synthesis of APIs, fine chemicals, and advanced materials by providing a sustainable and affordable supply of the oxidant. researchgate.netresearchgate.net

Environmental and Bioinorganic Research Perspectives on Orthoperiodate 2

Mechanistic Studies of Orthoperiodate(2-) in Aquatic Redox Geochemistry

In aquatic systems, the speciation of periodate (B1199274) is governed by pH, with various protonated forms of the orthoperiodate anion (IO₆⁵⁻) existing in equilibrium. wikipedia.org The di-anion, [H₃IO₆]²⁻, is a dominant species at a pH of around 8. nih.gov As a powerful oxidizing agent, orthoperiodate(2-) plays a role in the redox transformation of various elements, particularly transition metals. fiveable.meinflibnet.ac.in

Mechanistic studies have elucidated its role in photo-driven water oxidation, a key process in artificial photosynthesis. In one such system using a hematite (B75146) (α-Fe₂O₃) catalyst at pH 8, orthoperiodate([H₃IO₆]²⁻) acts as a visible-light-activated electron acceptor. nih.gov The proposed mechanism involves the trapping of an excited electron from the hematite, leading to the oxidation of a surface ferric iron moiety (Fe³⁺-OH) to a ferryl species (Fe⁴⁺=O). This is a critical step in the catalytic cycle of water oxidation. nih.gov

Table 1: Proposed Mechanistic Steps in Hematite-Catalyzed Water Oxidation by Orthoperiodate(2-) This table outlines the initial steps of the proposed reaction mechanism at pH 8.

StepReactantsProductsDescriptionSource
A Fe³⁺-OH (on hematite surface) + [H₃IO₆]²⁻ + hν (light)Fe⁴⁺=O + [H₃IVI O₆]³⁻An excited electron from hematite is trapped by orthoperiodate(2-), oxidizing the iron center. nih.gov
B Fe⁴⁺=O + [H₃IVI O₆]³⁻[Fe=O]⁺ + [H₃IV O₆]⁴⁻The highly reactive I(VI) radical formed in the first step further oxidizes the iron center in a subsequent dark reaction. nih.gov

Kinetic studies on the oxidation of metal complexes in aqueous solutions by periodate further reveal an inner-sphere electron transfer mechanism. researchgate.netscirp.org This process involves the direct coordination of the periodate ion to the metal center, facilitating the transfer of electrons. For example, the oxidation of ternary complexes of chromium(III) by periodate proceeds via the coordination of IO₄⁻ to the chromium center, leading to the formation of chromium(VI). scirp.org The rate of these reactions is often highly dependent on pH, which influences the specific form of the periodate oxidant and the reactivity of the metal complex. scirp.org

Biogeochemical Cycling Models Incorporating Orthoperiodate(2-) Transformations

The biogeochemical cycling of iodine is a complex process involving transformations between multiple oxidation states and phases, driven by abiotic, photochemical, and biological activities. geotraces.orgwikipedia.orgpnnl.gov Global models primarily focus on the distribution and interconversion of the most abundant iodine species: iodide (I⁻, oxidation state -1) and iodate (B108269) (IO₃⁻, oxidation state +5). frontiersin.org

While orthoperiodate(2-) is not typically an explicitly named state variable in many large-scale biogeochemical models, its role is implicitly crucial to the oxidative pathways of the iodine cycle. The transformation of iodide or intermediate species like molecular iodine (I₂) to iodate is a multi-step process involving highly oxidized, transient intermediates. frontiersin.orgresearchgate.net Orthoperiodate, with iodine in the +7 state, represents the terminus of this oxidative pathway before potential reduction back to iodate or other forms.

Modern biogeochemical models are evolving to include greater complexity, recognizing that the rates and mechanisms of the key redox transformations are poorly constrained. geotraces.orgfrontiersin.org The oxidation of iodide to iodate, for instance, is a highly uncertain process, likely mediated by several intermediate species. frontiersin.org Accurately modeling these transformations is critical for quantifying sea-air iodine fluxes, which impact atmospheric chemistry, and for interpreting paleo-proxies like iodine-to-calcium ratios that indicate past ocean oxygenation levels. geotraces.orgfrontiersin.org The transformation pathways involving high-oxidation-state species like orthoperiodate are therefore a key area of ongoing research to improve the predictive power of these models.

Table 2: Key Transformations in the Marine Iodine Cycle and the Position of Orthoperiodate This table shows the primary species in the iodine cycle and the hypothesized role of higher oxidation state intermediates.

TransformationReactant SpeciesProduct SpeciesSignificanceImplied Role of Orthoperiodate(2-)Source
Oxidation I⁻, I₂, HOIIO₃⁻Controls iodine speciation in oxic waters, influences sea-air flux.A transient, high-oxidation-state (+7) intermediate in the multi-step oxidation pathway from lower oxidation states to the stable +5 state of iodate. geotraces.orgfrontiersin.org
Reduction IO₃⁻I⁻Occurs in anoxic environments and via biological activity (e.g., phytoplankton).Not directly involved, as it is a product of oxidation. frontiersin.orgresearchgate.net
Volatilization I⁻CH₃I (Methyl Iodide)Contributes to atmospheric iodine, which affects ozone chemistry.Not directly involved in this biological methylation pathway. wikipedia.orgresearchgate.net

In Vitro Mechanistic Investigations of Orthoperiodate(2-) Interaction with Biomolecules (e.g., carbohydrates, proteins)

In laboratory settings, the potent oxidizing nature of periodate is harnessed to probe and modify the structure of biomolecules. These in vitro studies provide mechanistic insights into its specific reactivity.

Interaction with Carbohydrates: Periodate is widely used for the structural analysis and modification of carbohydrates through a reaction known as the Malaprade oxidation. acs.org The mechanism involves the selective cleavage of the carbon-carbon bond of vicinal diols (hydroxyl groups on adjacent carbons). This reaction proceeds through a cyclic periodate ester intermediate, which then decomposes to form two aldehyde groups. acs.orgacs.org This specific cleavage is a powerful tool for modifying polysaccharides. For example, treating antibodies with periodate oxidizes the carbohydrate residues in their Fc region, generating aldehyde groups that can be used for site-specific conjugation of other molecules. acs.org

This reactivity has also been used to study the role of surface carbohydrates in cellular interactions. Pre-treatment of cells with sodium periodate, which cleaves carbohydrate ligands, can significantly decrease the adhesion of microbes that rely on recognizing these sugar residues. nih.govoup.comcapes.gov.br

Table 3: Effect of Sodium Periodate on Fungal-Cell Interactions This table summarizes findings from an in vitro study on Trichophyton mentagrophytes interacting with CHO cells and their mutants, demonstrating the role of surface carbohydrates.

Cell LineTreatmentKey Surface SugarsResult on Fungal AdhesionResult on Fungal Endocytosis (Uptake)Source
CHO (Parental) Sodium PeriodateComplex glycansSignificant DecreaseSignificant Decrease oup.com
Lec1 (Mutant) Sodium PeriodateMannoseSignificant DecreaseSignificant Decrease oup.com
Lec2 (Mutant) Sodium PeriodateGalactoseSignificant DecreaseSignificant Decrease oup.com

Interaction with Proteins: The interaction of periodate with proteins is more complex and can involve the modification of several amino acid side chains. One well-studied mechanism involves the oxidation of 3,4-dihydroxyphenylalanine (DOPA). Periodate converts the DOPA side chain into a highly reactive ortho-quinone. nih.gov This intermediate can then be attacked by nearby nucleophilic amino acid residues on a binding partner, resulting in a stable, covalent cross-link. This chemistry is rapid and specific, making it a useful tool for mapping protein-protein interactions. nih.gov

Mechanistic studies have identified several amino acid functional groups that are capable of reacting with the periodate-generated DOPA ortho-quinone.

Table 4: Amino Acid Functional Groups Reactive with Periodate-Induced DOPA-Quinone This table lists the nucleophilic groups on amino acids identified as capable of forming cross-links with DOPA-quinone in vitro.

Amino AcidFunctional GroupType of GroupSource
Cysteine Thiol-SH nih.gov
Lysine ε-amino-NH₂ nih.gov
Histidine ImidazoleHeterocyclic ring nih.gov
N-terminus α-amino-NH₂ nih.gov

This reactivity highlights the potential of orthoperiodate(2-) and related species to induce significant oxidative modifications to proteins, altering their structure and function.

Future Research Directions and Emerging Paradigms in Orthoperiodate 2 Chemistry

Development of Novel Orthoperiodate(2-) Catalytic Systems with Enhanced Selectivity

Future research is directed towards designing sophisticated catalytic systems that leverage the oxidative power of orthoperiodate(2-) with unprecedented selectivity. While periodates have traditionally been used as co-oxidants, for instance with ruthenium trichloride (B1173362) (RuCl₃) or osmium tetroxide (OsO₄), the focus is shifting towards creating novel, heterogeneous, and recyclable catalysts. acs.orgthieme-connect.com A key area of development is the exploitation of different orthoperiodate species to control reaction outcomes.

Recent findings have shown that under specific alkaline conditions (pH 10), particularly with potassium salts, periodate (B1199274) exists predominantly as the dimeric orthoperiodate ion (H₂I₂O₁₀⁴⁻). researchgate.netresearchgate.net This dimeric species exhibits reduced oxidizing activity, which allows for remarkable selectivity. researchgate.net For example, it preferentially oxidizes the non-ordered, amorphous regions of cellulose (B213188), leaving the crystalline domains intact. researchgate.netacs.org This discovery has opened a new pathway for producing cellulose nanocrystals. researchgate.net

Future catalytic systems will likely focus on:

Heterogeneous Catalysts: Developing solid-supported catalysts that utilize orthoperiodate(2-) as the terminal oxidant, enhancing recyclability and simplifying product purification. thieme-connect.com Examples include ruthenium complexes grafted onto chitosan (B1678972) or manganese-polyoxometalate (MnP-POM) hybrids, which have shown efficacy in alcohol oxidation and alkene epoxidation. thieme-connect.com

Biomimetic Systems: Designing catalysts that mimic enzymatic selectivity for complex organic transformations.

Control of Speciation: Precisely controlling pH and counter-ions to favor specific orthoperiodate species (e.g., monomeric H₃IO₆²⁻ vs. dimeric H₂I₂O₁₀⁴⁻) to tune the selectivity of the catalytic system for different substrates.

Catalytic System/ApproachRole of Orthoperiodate(2-) SpeciesResearch Finding / Enhanced Selectivity
Dimeric Orthoperiodate (H₂I₂O₁₀⁴⁻) Primary oxidant at pH 10Preferential oxidation of non-ordered regions of polysaccharides like cellulose and chitin (B13524) over crystalline regions. acs.orgresearchgate.net
[Ru(salophen)Cl@chitosan] Terminal oxidantEffective for the epoxidation of alkenes; the catalyst is recoverable and reusable. thieme-connect.com
Manganese-Polyoxometalate (MnP-POM) Oxidizing agentDemonstrates high reactivity for the oxidation of primary and secondary alcohols to carbonyl compounds. thieme-connect.com
RuCl₃ / NaIO₄ Co-oxidant (regenerates RuO₄ in situ)Used in Lemieux-Johnson type oxidations for the cleavage of carbon-carbon double bonds. acs.org
Water Oxidation Catalyst (Hematite Core) Sacrificial electron acceptorEnables visible-light-driven water oxidation, a key reaction in artificial photosynthesis. nih.gov

Exploration of Orthoperiodate(2-) in Advanced Materials Engineering and Functional Materials Design

The unique reactivity of orthoperiodate(2-) is being harnessed to engineer advanced materials with tailored properties. The most prominent example is the synthesis of nanomaterials through selective oxidation. The ability of dimeric orthoperiodate ions to selectively degrade amorphous regions of lignocellulose provides a green and efficient method for producing high-quality cellulose nanocrystals (CNCs). researchgate.netresearchgate.net These CNCs are valuable building blocks for hydrogels, composites, and other functional materials. researchgate.net

Beyond nanomaterials, research is exploring the creation of novel inorganic and hybrid materials:

Inorganic Functional Materials: Solid-state synthesis has produced orthoperiodates of alkaline earth metals, such as Ca₅(IO₆)₂, Sr₅(IO₆)₂, and Ba₅(IO₆)₂. researchgate.net The characterization of their distinct crystal structures and the study of their luminescence properties when doped with elements like europium suggest potential applications in optics and electronics. researchgate.net

Organic-Inorganic Hybrids: The synthesis of hybrid crystals incorporating orthoperiodate anions with organic cations is an emerging field. acs.org These materials can form complex hydrogen-bonding networks, leading to unique structural and potentially functional properties, such as dielectric or non-linear optical behavior. acs.org

Future work will likely focus on designing materials with specific functions by controlling the interaction between the orthoperiodate anion and other components at the molecular level.

Material TypeRole of Orthoperiodate(2-)Function / Application
Cellulose Nanocrystals (CNCs) Selective oxidizing agent (as H₂I₂O₁₀⁴⁻)Production of uniform, zwitterionic, or carboxylated nanocrystals from biomass for use in hydrogels, composites, and biomedical materials. acs.orgresearchgate.net
Metal Orthoperiodates (e.g., M₅(IO₆)₂) Core anionic componentInvestigated for luminescence, suggesting potential applications in phosphors and optical devices. researchgate.net
Organic-Inorganic Hybrid Crystals Structural anionForms stable crystal lattices with organic cations through hydrogen bonding, creating materials with potential dielectric or sensing capabilities. acs.org
Dialdehyde Starch Oxidizing agent for vicinal diolsCreates a thermoplastic material from a renewable resource (starch). wikipedia.org

Predictive Modeling for Orthoperiodate(2-) Reactivity and Speciation under Diverse Conditions

A significant challenge in orthoperiodate chemistry is the complex equilibrium between its various forms in aqueous solution. The speciation is highly dependent on pH, concentration, and the nature of the counter-ion. acs.orgwikipedia.org Orthoperiodic acid (H₅IO₆) is polyprotic, leading to a series of deprotonated anions, including H₄IO₆⁻, H₃IO₆²⁻ (orthoperiodate(2-)), and eventually IO₆⁵⁻. wikipedia.org Furthermore, dimerization to H₂I₂O₁₀⁴⁻ occurs at high concentrations and specific pH values. researchgate.netresearchgate.net

Predictive modeling is crucial for understanding and harnessing this complexity. Future research will increasingly rely on computational methods:

Quantum Chemistry (DFT): Density Functional Theory can be used to model the structures of different orthoperiodate species and predict their dimerization pathways and relative stability.

Molecular Dynamics (MD): MD simulations can model the behavior of orthoperiodate ions in solution, including their interaction with substrates like cellulose, providing insight into the mechanisms of selective oxidation. acs.org

Machine Learning (ML): Emerging ML approaches can predict the chemical reactivity and compatibility of orthoperiodate with a vast range of organic molecules. nih.gov This data-driven approach could accelerate the discovery of new reactions and the design of stable chemical systems, such as electrolytes for batteries. nih.gov

These models are essential for moving beyond trial-and-error experimentation to a more rational design of processes involving orthoperiodate(2-).

Modeling TechniqueSystem of InterestResearch Goal
Density Functional Theory (DFT) / Molecular Dynamics (MD) Aqueous orthoperiodate solutionsPredict dimerization pathways (e.g., formation of H₂I₂O₁₀⁴⁻) and understand the influence of pH and concentration on speciation.
Force Field Modeling Cellulose-orthoperiodate interactionDescribe the different organizations of crystalline and amorphous cellulose to explain the structural selectivity of the oxidation reaction. acs.org
Machine Learning Regression Models Reactions of orthoperiodate with organic moleculesPredict general chemical reactivity and stability, enabling high-throughput screening of reaction partners and conditions. nih.gov
Thermodynamic Modeling Iodine speciation in complex matrices (e.g., nuclear waste)Predict the stable forms of iodine under high ionic strength, alkalinity, and radiation to inform processing and safety. pnnl.gov

Integration of Orthoperiodate(2-) into Multidisciplinary Research Initiatives (e.g., green chemistry, energy)

Orthoperiodate(2-) is becoming a key player in multidisciplinary efforts to develop sustainable technologies. Its utility in both green chemistry and energy applications stems from its powerful oxidizing nature combined with new, environmentally benign methods for its generation and regeneration.

Green Chemistry: The principles of green chemistry are advanced through the use of orthoperiodate in several ways:

Electrochemical Regeneration: A recently developed electrochemical protocol allows for the efficient synthesis and recycling of periodate from its reduction product, iodate (B108269). acs.org This process is cost-effective, reduces chemical waste, and aligns with the use of renewable electricity as a "green" oxidant. acs.org

Valorization of Biomass: Orthoperiodate is used to convert renewable feedstocks into value-added products. acs.org Examples include the selective oxidation of chitin to produce chitin nanocrystals and the modification of lignin (B12514952) to yield useful aromatic compounds like 5-iodovanillin. acs.org

One-Pot Reactions: The alkaline periodate oxidation of cellulose to CNCs combines the oxidation and subsequent β-alkoxy fragmentation steps into a single, efficient procedure. researchgate.net The reaction solution can also be regenerated using ozone, further enhancing its sustainability. researchgate.net

Energy: In the energy sector, orthoperiodate is being explored for its role in energy conversion and storage:

Water Oxidation Catalysis: In systems for artificial photosynthesis, orthoperiodate functions as a highly effective sacrificial electron acceptor for visible-light-driven water oxidation catalysts. nih.gov This enables the study and optimization of catalysts that produce oxygen from water, a critical step in generating solar fuels. nih.gov

Battery Technology: The strong oxidizing properties of periodates are being utilized in new battery designs. The fabrication of periodate-zinc batteries demonstrates a potential application in energy storage. researchgate.net

Research InitiativeApplication of Orthoperiodate(2-)Contribution to the Field
Green Chemistry Electrochemical synthesis and regenerationProvides a cost-effective and low-waste method for using a powerful oxidant, reducing reliance on traditional bulk oxidizers. acs.org
Green Chemistry Valorization of lignin and chitinConverts renewable biomass into valuable platform chemicals and nanomaterials, supporting a bio-based economy. acs.org
Energy (Solar Fuels) Sacrificial oxidant in water oxidationFacilitates the catalytic production of oxygen from water, a key process for storing solar energy as chemical fuel. nih.gov
Energy (Storage) Active material in batteriesUtilized as the oxidizing agent in novel periodate-zinc batteries. researchgate.net

Methodological Advancements in Orthoperiodate(2-) Detection and Analysis beyond Basic Identification

While basic analytical methods like volumetry, gravimetry, and UV-vis spectroscopy have been used to quantify periodate, they are often insufficient to distinguish between the various species present in solution. acs.org Understanding the complex equilibria requires more sophisticated analytical tools. Future research will focus on developing and applying advanced, multi-modal approaches for the robust detection and speciation of orthoperiodate.

Key methodological advancements include:

Vibrational Spectroscopy: Raman and Infrared (IR) spectroscopy are powerful tools for structural assignment. acs.org Raman spectroscopy has been particularly crucial in providing evidence for the existence of the dimeric orthoperiodate ion (H₂I₂O₁₀⁴⁻) in concentrated alkaline solutions. researchgate.net

Chromatographic Separation: High-performance liquid chromatography coupled to a photodiode array (LC-PDA) offers a modern protocol for rapidly separating and quantifying different iodine oxyanions (e.g., iodide, iodate, and periodate) in a mixture. acs.org

Combined Spectroscopic Approaches: No single technique can fully capture the complexity of periodate speciation. A combination of methods, including Raman, FTIR, ¹²⁷I NMR, and UV-Vis spectroscopy, is needed to build a comprehensive picture. researchgate.net Correlating results from these techniques can help overcome the limitations of any single method.

Advanced Characterization of Products: For analyzing the products of orthoperiodate reactions, such as antibody-enzyme conjugates, advanced techniques like multi-detection size exclusion chromatography (SEC) are being employed. mdpi.com This method provides detailed data on molecular weight, size, and composition. mdpi.com

The development of these advanced analytical protocols is essential for underpinning predictive models and enabling the rational design of new catalytic and material systems.

Analytical MethodInformation ProvidedSignificance for Orthoperiodate(2-) Research
Raman Spectroscopy Structural information (vibrational modes)Provided key evidence for the existence of the dimeric orthoperiodate ion (H₂I₂O₁₀⁴⁻) in aqueous solution. researchgate.net
High-Performance Liquid Chromatography (LC-PDA) Separation and quantification of different iodine speciesAllows for rapid and accurate analysis of reaction mixtures containing iodide, iodate, and periodate. acs.org
Multi-Detection Size Exclusion Chromatography (SEC) Molecular weight, size, and shape of macromoleculesAdvanced tool for characterizing the products of orthoperiodate-mediated reactions, such as bioconjugates. mdpi.com
Combined Multi-Technique Analysis (Raman, FTIR, ¹²⁷I NMR, UV-Vis) Comprehensive speciation dataOvercomes limitations of individual methods to provide a more complete and accurate understanding of orthoperiodate equilibria in solution. researchgate.net
Single-Crystal X-ray Diffraction Precise atomic coordinates in solid stateConfirms the structure of various orthoperiodate salts and hybrid materials, providing foundational structural data. acs.org

Q & A

Basic: What are the standard methods for synthesizing orthoperiodate(2−) salts, and how do reaction conditions influence product purity?

Methodological Answer:
Orthoperiodate(2−) salts are typically synthesized via oxidation of iodate (IO₃⁻) in alkaline media using chlorine (Cl₂) as the oxidizing agent. The reaction proceeds as:
IO₃⁻ + 4OH⁻ + Cl₂ → H₂IO₆³⁻ + 2Cl⁻ + H₂O\text{IO₃⁻ + 4OH⁻ + Cl₂ → H₂IO₆³⁻ + 2Cl⁻ + H₂O}

Key factors:

  • Temperature : Elevated temperatures (>70°C) minimize side reactions (e.g., Cl₂ disproportionation to Cl⁻/ClO⁻) .
  • pH Control : Acidic conditions favor metaperiodate (IO₄⁻), while alkaline conditions stabilize orthoperiodate (H₂IO₆³⁻). Adjusting pH post-synthesis with HNO₃ or NaOH can isolate Na₅IO₆ (orthoperiodate) or NaIO₄ (metaperiodate) .
  • Cation Selection : Potassium salts (K₃H₂IO₆) are more soluble than sodium salts, requiring recrystallization from weakly acidic/alkaline solutions to remove impurities .

Basic: How does pH influence the equilibrium between orthoperiodate and metaperiodate in aqueous solutions?

Methodological Answer:
The equilibrium between orthoperiodate (H₅IO₆⁻) and metaperiodate (IO₄⁻) is pH-dependent:
H₂IO₆³⁻ ↔ IO₄⁻ + 2OH⁻\text{H₂IO₆³⁻ ↔ IO₄⁻ + 2OH⁻}

  • Low pH (Acidic) : Favors IO₄⁻ formation via deprotonation.
  • High pH (Alkaline) : Stabilizes H₂IO₆³⁻.
    Experimental Strategy : Use buffered solutions (e.g., phosphate buffer) and monitor speciation via Raman spectroscopy or iodometric titration. For precise control, employ potentiometric titration with a pH-stat system .

Advanced: What experimental strategies can resolve contradictions in reported thermal decomposition pathways of orthoperiodate salts?

Methodological Answer:
Discrepancies arise from varying hydration states and decomposition conditions. To address this:

  • Thermogravimetric Analysis (TGA) : Conduct under inert (N₂) vs. oxidative (O₂) atmospheres to identify phase transitions.
  • In-Situ XRD : Track structural changes during heating to distinguish between crystalline intermediates (e.g., NaIO₄ → Na₅IO₆) and amorphous products .
  • Isothermal Studies : Compare decomposition kinetics at fixed temperatures (e.g., 200°C vs. 300°C) to validate stability thresholds .

Advanced: How can researchers address discrepancies in crystallinity data of orthoperiodate-based compounds after thermal treatment?

Methodological Answer:
Crystallinity loss upon heating is often due to dehydration. Strategies include:

  • Hydration Control : Synthesize hydrated (e.g., Na₅IO₆·3H₂O) and anhydrous forms separately. Characterize via TGA-MS to correlate mass loss with water content .
  • Amorphous Phase Analysis : Use pair distribution function (PDF) analysis of X-ray total scattering data to quantify amorphous/crystalline ratios .
  • Recrystallization : Post-heating, anneal samples at controlled humidity to restore crystallinity .

Basic: What spectroscopic techniques are most effective for characterizing orthoperiodate(2−) in hybrid materials?

Methodological Answer:

  • Raman Spectroscopy : Identifies vibrational modes of IO₆⁵− (e.g., symmetric stretching at ~750 cm⁻¹) .
  • X-ray Photoelectron Spectroscopy (XPS) : Confirms iodine oxidation states (e.g., I⁷+ in orthoperiodate) .
  • Single-Crystal XRD : Resolves anion-cation coordination geometry in hybrids (e.g., adeninium orthoperiodate structures) .

Advanced: How do electronic properties like HOMO-LUMO gaps in orthoperiodate-containing hybrids impact their reactivity in catalytic applications?

Methodological Answer:
Small HOMO-LUMO gaps (e.g., 0.163 eV in adeninium orthoperiodate hybrids) indicate high polarizability and charge-transfer efficiency .

  • Computational Modeling : Use density functional theory (DFT) to calculate frontier molecular orbitals and simulate electron-density maps.
  • Experimental Validation : Perform cyclic voltammetry to correlate theoretical band gaps with redox potentials. For catalytic applications (e.g., oxidation reactions), test activity using probe substrates like benzyl alcohol .

Basic: What are the key challenges in achieving high-purity orthoperiodate salts, and how can they be mitigated?

Methodological Answer:

  • Challenge 1 : Co-precipitation of Na/K salts due to similar solubilities.
    Solution : Sequential recrystallization from pH-adjusted solutions (e.g., Na₅IO₆ from NaOH-rich media) .
  • Challenge 2 : Residual iodate (IO₃⁻) impurities from incomplete oxidation.
    Solution : Monitor reaction progress via iodometric titration and extend reaction time at optimal Cl₂ flow rates .

Advanced: How can researchers design experiments to probe the acid dissociation constants (pKa) of orthoperiodate(2−)?

Methodological Answer:
Orthoperiodate has multiple pKa values due to stepwise deprotonation:
H₅IO₆ ↔ H₄IO₆⁻ ↔ H₃IO₆²⁻ ↔ H₂IO₆³⁻\text{H₅IO₆ ↔ H₄IO₆⁻ ↔ H₃IO₆²⁻ ↔ H₂IO₆³⁻}

  • Potentiometric Titration : Use a glass electrode and standardized HCl/NaOH to construct titration curves. Apply software like HyperQuad to fit pKa values .
  • NMR Spectroscopy : Track ¹H or ¹⁷O chemical shifts as a function of pH to identify protonation states .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.